molecular formula C39H41ClN8O4S B12365326 GSPT1 degrader-3

GSPT1 degrader-3

Cat. No.: B12365326
M. Wt: 753.3 g/mol
InChI Key: DQGNINFYAAEZKL-FSRLHOSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSPT1 degrader-3 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions and protecting group strategies to ensure the selective functionalization of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, continuous flow reactors, and process optimization to improve yield and purity. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

GSPT1 degrader-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity. These derivatives are often tested for their efficacy and selectivity in degrading GSPT1 .

Scientific Research Applications

GSPT1 degrader-3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GSPT1 degrader-3 is unique compared to other similar compounds due to its high selectivity and potency in degrading GSPT1. Similar compounds include:

These compounds highlight the diversity of molecular glue degraders and their potential in targeting various proteins for therapeutic purposes.

Properties

Molecular Formula

C39H41ClN8O4S

Molecular Weight

753.3 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]ethyl]acetamide

InChI

InChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1

InChI Key

DQGNINFYAAEZKL-FSRLHOSWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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